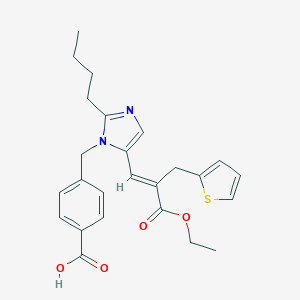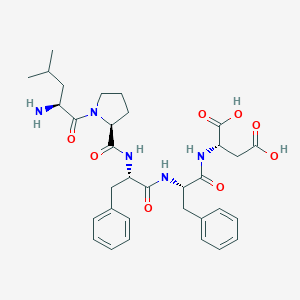![molecular formula C19H29NO3 B065696 Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate CAS No. 177990-54-4](/img/structure/B65696.png)
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate, also known as TBOA, is a potent and selective blocker of glutamate transporters. It has been widely used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
Wirkmechanismus
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate blocks the activity of glutamate transporters by binding to the substrate binding site of the transporter. This results in the inhibition of glutamate uptake and accumulation of extracellular glutamate. The accumulation of extracellular glutamate can lead to excitotoxicity, which is a pathological process that results in neuronal damage and death.
Biochemical and Physiological Effects:
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has been shown to produce a range of biochemical and physiological effects in various experimental systems. These effects include the inhibition of glutamate uptake, the accumulation of extracellular glutamate, and the induction of excitotoxicity. Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate is a potent and selective blocker of glutamate transporters, which makes it an ideal tool for investigating the role of glutamate transporters in various physiological and pathological conditions. However, Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, which makes it difficult to maintain a stable concentration in experimental systems. Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate also has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate in scientific research. One direction is to investigate the role of glutamate transporters in various neurological disorders using animal models. Another direction is to develop new analogs of Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate with improved pharmacokinetic properties and selectivity for glutamate transporters. Finally, Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate can be used in combination with other drugs to investigate the synergistic effects of glutamate transporter blockade and other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for the uptake of glutamate from the synaptic cleft, which is essential for maintaining normal synaptic function. Dysfunction of glutamate transporters has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
177990-54-4 |
|---|---|
Produktname |
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate |
Molekularformel |
C19H29NO3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3/c1-15-7-5-6-8-16(15)13-19(14-21)9-11-20(12-10-19)17(22)23-18(2,3)4/h5-8,21H,9-14H2,1-4H3 |
InChI-Schlüssel |
LPZTUHKLXRAZNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
Kanonische SMILES |
CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)

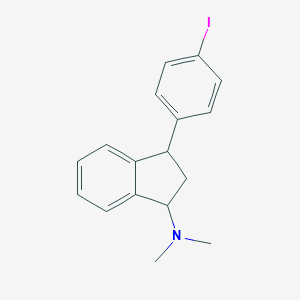
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)
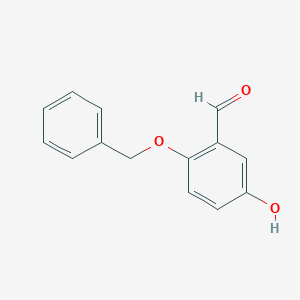



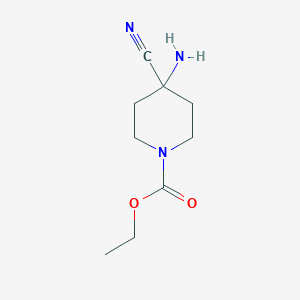
![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
